

Iodomethane-13C: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Iodomethane-13C*

Cat. No.: *B121761*

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An In-depth Examination of the Structure, Properties, and Applications of a Versatile Isotopic Labeling Reagent

Iodomethane-13C ($[^{13}\text{CH}_3\text{I}]$) is a stable, isotopically labeled form of iodomethane, an indispensable reagent in synthetic chemistry. The incorporation of the heavy carbon isotope, ^{13}C , makes it a powerful tool for a range of applications in chemical research and drug development, particularly in mechanistic studies and the characterization of molecules by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This guide provides a comprehensive overview of the chemical structure, properties, and common applications of **Iodomethane-13C**, complete with experimental protocols and data presented for the scientific professional.

Chemical Structure and Properties

Iodomethane-13C consists of a methyl group, where the carbon atom is the ^{13}C isotope, bonded to an iodine atom. This simple structure belies its utility as a potent methylating agent. The ^{13}C isotope is NMR-active, allowing for the tracking and characterization of the methyl group in various chemical environments.

The key chemical and physical properties of **Iodomethane-13C** are summarized in the table below for easy reference.

Property	Value
Chemical Formula	$^{13}\text{CH}_3\text{I}$
Molecular Weight	142.93 g/mol
CAS Number	4227-95-6
Appearance	Liquid
Density	2.290 g/mL at 25 °C
Boiling Point	42 °C
Melting Point	-66.5 °C
Isotopic Purity	Typically ≥ 99 atom % ^{13}C
Solubility	Soluble in common organic solvents.
SMILES String	[$^{13}\text{CH}_3$]I
InChI Key	INQOMBQAUSQDDS-OUBTZVSYSA-N

Applications in Research and Drug Development

The primary utility of **Iodomethane- ^{13}C** lies in its role as a ^{13}C -labeling agent. This enables researchers to introduce a "tag" into a molecule of interest, which can then be detected and quantified using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^{13}C NMR is a powerful technique for elucidating the structure of organic molecules. The introduction of a ^{13}C -labeled methyl group from **Iodomethane- ^{13}C** provides a distinct signal in the ^{13}C NMR spectrum, which can be used to:

- Confirm the success of a methylation reaction: The presence of a new signal in the expected chemical shift range confirms the addition of the methyl group.
- Probe the local chemical environment: The chemical shift of the ^{13}C -labeled methyl group provides information about the electronic environment of the atom to which it is attached.

- Study molecular dynamics: Changes in the ^{13}C NMR spectrum as a function of temperature or other variables can provide insights into the conformational dynamics of the molecule.
- Facilitate the study of large biomolecules: Isotopic labeling of methyl groups in amino acids like valine, leucine, and isoleucine has been instrumental in extending the application of solution-state NMR to larger and more complex proteins.[\[1\]](#)

Mass Spectrometry (MS)

In mass spectrometry, the one-mass-unit increase imparted by the ^{13}C label allows for the differentiation of labeled and unlabeled molecules. This is particularly useful in:

- Isotope dilution mass spectrometry: A known amount of the ^{13}C -labeled compound is added to a sample as an internal standard for accurate quantification of the unlabeled analyte.
- Metabolic studies: By administering a ^{13}C -labeled drug or metabolite, researchers can trace its metabolic fate in biological systems by detecting the labeled metabolites using mass spectrometry.
- Quantitative proteomics: **Iodomethane- ^{13}C** can be used for the isotopic labeling of peptides, enabling the relative and absolute quantification of proteins in complex biological samples.[\[2\]](#)

Mechanistic Studies

Iodomethane- ^{13}C is a valuable tool for elucidating the mechanisms of chemical reactions. By tracking the position of the ^{13}C label in the products of a reaction, chemists can infer the bond-forming and bond-breaking steps involved. For example, it has been used to characterize reactive intermediates in important transformations like the Heck reaction.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Experimental Protocols

The following are representative protocols for the use of **Iodomethane- ^{13}C** in common laboratory procedures.

General Protocol for ^{13}C -Methylation of a Phenolic Compound

This protocol describes a general procedure for the methylation of a phenol using **Iodomethane-13C** and a mild base in a suitable solvent.

Materials:

- Phenolic starting material
- **Iodomethane-13C**
- Potassium carbonate (K_2CO_3), anhydrous
- Acetone or Dimethylformamide (DMF), anhydrous
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Inert atmosphere (Nitrogen or Argon)
- Standard workup and purification supplies (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

- **Reaction Setup:** To a dry round-bottom flask under an inert atmosphere, add the phenolic starting material (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).
- **Solvent Addition:** Add a suitable volume of anhydrous acetone or DMF to dissolve or suspend the starting materials.
- **Addition of Iodomethane-13C:** Add **Iodomethane-13C** (1.1 - 1.5 eq) to the reaction mixture dropwise at room temperature.
- **Reaction:** Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

- **Workup:** Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.
- **Purification:** The crude product can be purified by standard techniques such as column chromatography on silica gel to yield the pure ^{13}C -methylated product.

Protocol for Acquiring a ^{13}C NMR Spectrum

This protocol provides a general guideline for acquiring a ^{13}C NMR spectrum of a ^{13}C -labeled compound.

Materials:

- ^{13}C -labeled sample
- Deuterated NMR solvent (e.g., CDCl_3 , DMSO-d_6)
- NMR tube
- NMR spectrometer

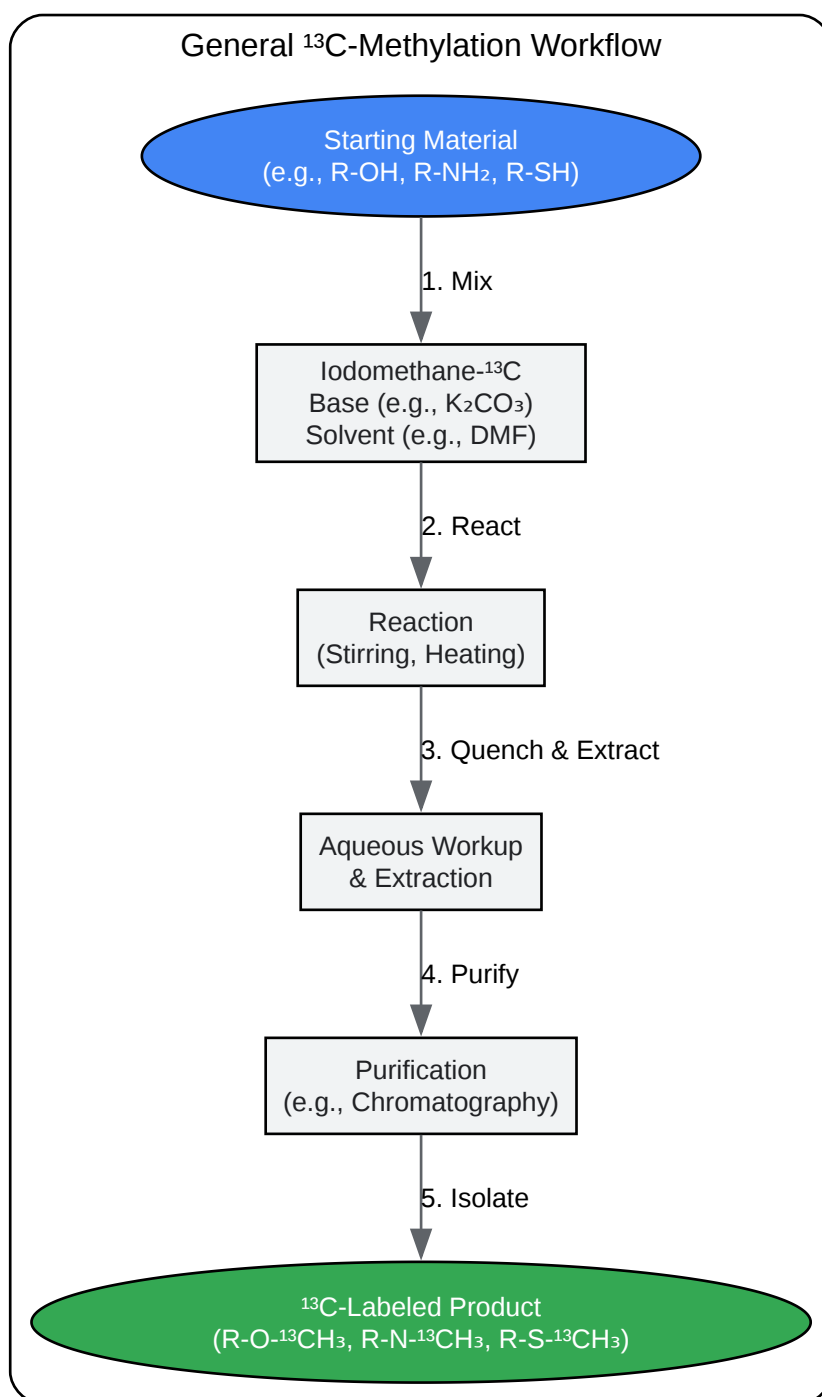
Procedure:

- **Sample Preparation:** Dissolve an appropriate amount of the ^{13}C -labeled sample in the chosen deuterated solvent in an NMR tube.
- **Spectrometer Setup:** Insert the NMR tube into the spectrometer. Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- **Acquisition Parameters:** Set up a standard ^{13}C NMR experiment. Key parameters to consider include:
 - **Pulse sequence:** A standard single-pulse experiment with proton decoupling is typically used.
 - **Number of scans (ns):** This will depend on the concentration of the sample. For a ^{13}C -labeled compound, a smaller number of scans may be sufficient compared to a natural abundance sample.

- Relaxation delay (d1): A sufficient delay (e.g., 1-5 seconds) should be used to allow for full relaxation of the ^{13}C nuclei between scans.
- Data Acquisition: Start the acquisition.
- Data Processing: After the acquisition is complete, perform a Fourier transform of the free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum.
- Data Analysis: Calibrate the chemical shift axis using the solvent peak as a reference. The signal corresponding to the ^{13}C -labeled methyl group should be readily identifiable.

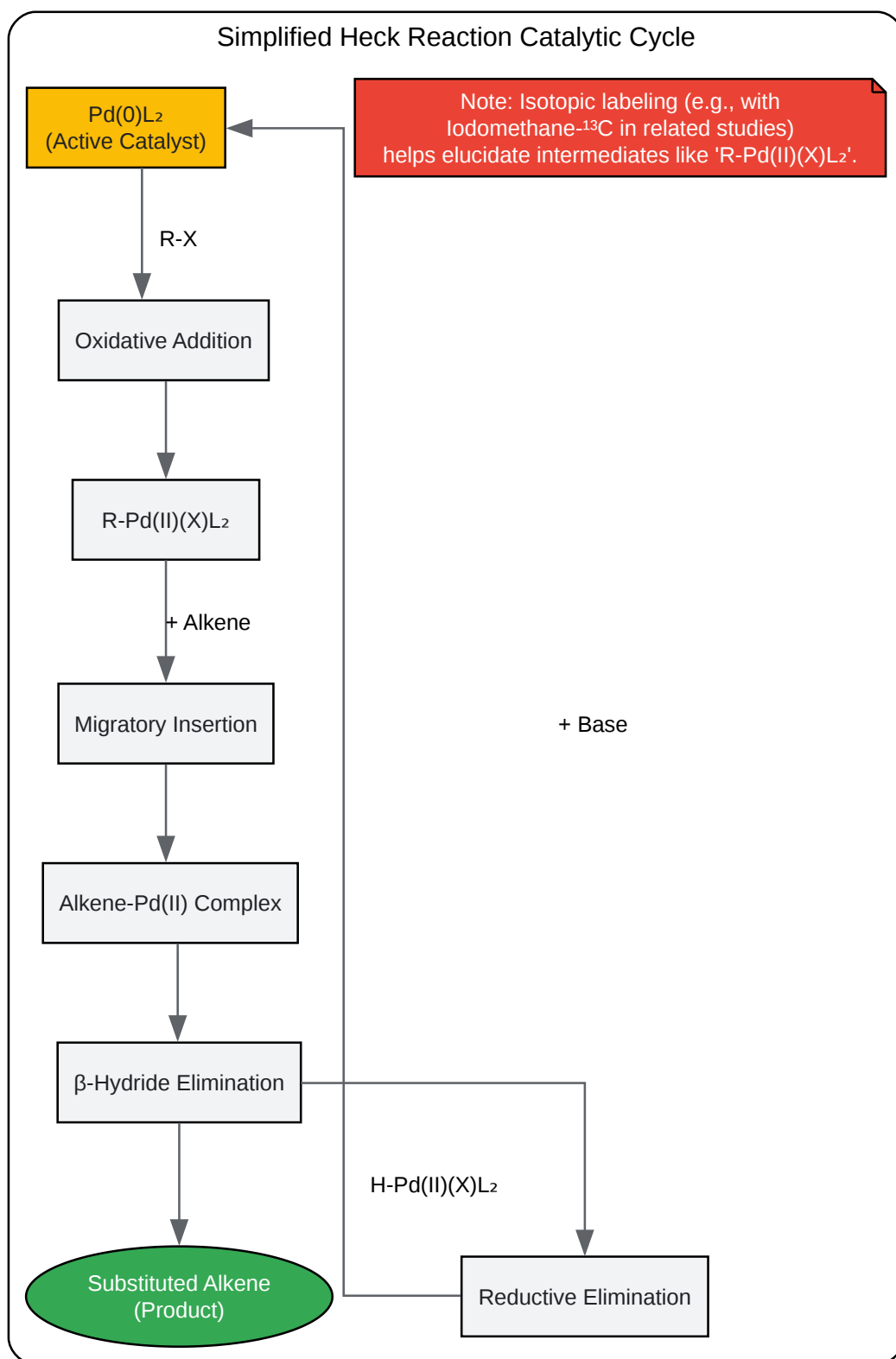
Visualizations

The following diagrams illustrate key concepts related to the application of **Iodomethane- ^{13}C** .



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Caption: A generalized workflow for a typical ^{13}C -methylation reaction using **Iodomethane- ^{13}C** .



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Caption: A simplified catalytic cycle for the Heck reaction, where isotopic labeling can be used to study intermediates.

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